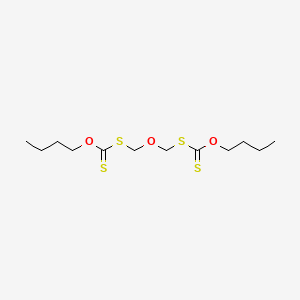
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate is a complex organic compound characterized by its unique structure and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate typically involves multiple steps, including nucleophilic substitution and ether formation. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide under basic conditions to form an ether . This reaction is often carried out using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates (e.g., tosylates, mesylates)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings with specific properties.
Mécanisme D'action
The mechanism of action of O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxytoluene (BHT): A synthetic antioxidant widely used in various industries.
Tosylates and Mesylates: Commonly used as leaving groups in organic synthesis.
Uniqueness
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate is unique due to its specific functional groups and structural complexity. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
113823-69-1 |
|---|---|
Formule moléculaire |
C12H22O3S4 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
O-butyl butoxycarbothioylsulfanylmethoxymethylsulfanylmethanethioate |
InChI |
InChI=1S/C12H22O3S4/c1-3-5-7-14-11(16)18-9-13-10-19-12(17)15-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
SJAJKDTVNSJKEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=S)SCOCSC(=S)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



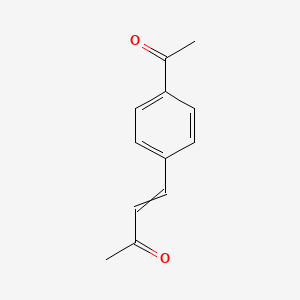
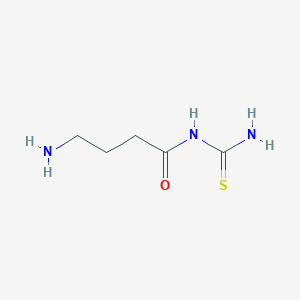
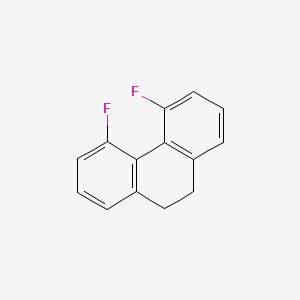

![7-Azabicyclo[4.1.0]heptane;hydrofluoride](/img/structure/B14315540.png)
![2-Diazonio-1-[2-(thiophen-2-yl)phenyl]ethen-1-olate](/img/structure/B14315544.png)
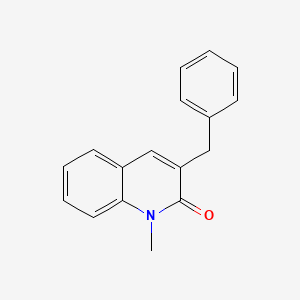
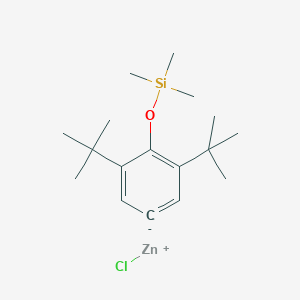
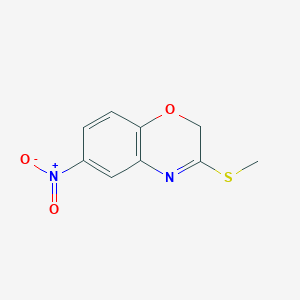
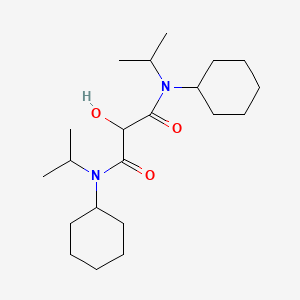
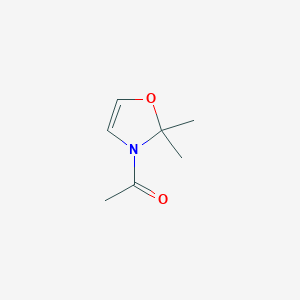
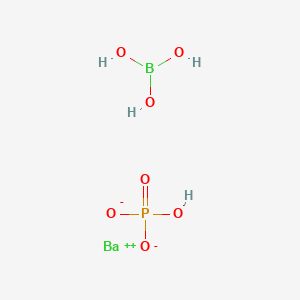
![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
